Home > Products > Screening Compounds P49168 > 1-(3,5-Difluorobenzyl)azetidine
1-(3,5-Difluorobenzyl)azetidine -

1-(3,5-Difluorobenzyl)azetidine

Catalog Number: EVT-13817354
CAS Number:
Molecular Formula: C10H11F2N
Molecular Weight: 183.20 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

1-(3,5-Difluorobenzyl)azetidine is a chemical compound that belongs to the class of azetidines, which are saturated heterocyclic compounds containing a nitrogen atom in a four-membered ring. This compound is characterized by the presence of a difluorobenzyl group attached to the azetidine nitrogen, which influences its chemical behavior and potential applications. The compound is of interest in medicinal chemistry and materials science due to its unique structural properties.

Source

The information regarding 1-(3,5-Difluorobenzyl)azetidine can be found in various scientific literature and patent databases. Notably, it has been referenced in patents related to azetidine derivatives and their synthesis methods, as well as in research articles focusing on azetidine chemistry and applications in pharmaceuticals.

Classification

1-(3,5-Difluorobenzyl)azetidine is classified as a heterocyclic organic compound. It falls under the category of nitrogen-containing heterocycles, specifically azetidines. Its molecular formula is C10H10F2NC_{10}H_{10}F_2N, indicating the presence of two fluorine atoms, which are pivotal for its chemical reactivity and biological activity.

Synthesis Analysis

The synthesis of 1-(3,5-Difluorobenzyl)azetidine can be achieved through several methods. One common approach involves the alkylation of primary amines with suitable precursors to form the azetidine ring.

Methods

  1. Intramolecular Aminolysis: This method utilizes La(OTf)₃ as a catalyst for the regioselective aminolysis of epoxy amines to yield azetidines. The process involves the formation of an epoxy intermediate followed by nucleophilic attack by an amine to form the azetidine structure .
  2. Alkylation Reactions: A straightforward synthesis can be performed by reacting difluorobenzyl halides with primary amines under basic conditions to facilitate ring closure and formation of the azetidine .

Technical Details

The reaction conditions typically require controlled temperatures and specific solvent systems (e.g., dichloromethane or dimethyl sulfoxide) to optimize yields and selectivity. The purification of the product often involves chromatography techniques to isolate the desired azetidine from by-products.

Molecular Structure Analysis

The molecular structure of 1-(3,5-Difluorobenzyl)azetidine features a four-membered azetidine ring with a difluorobenzyl substituent.

Structure Data

  • Molecular Formula: C10H10F2NC_{10}H_{10}F_2N
  • Molecular Weight: Approximately 184.19 g/mol
  • InChI Key: FDFIHHIURFQSQX-UHFFFAOYSA-N
  • SMILES Representation: Cc1cc(F)c(c(c1F)C)CN2CCN(C2)C

The presence of fluorine atoms contributes to unique electronic properties that can influence both reactivity and biological activity.

Chemical Reactions Analysis

1-(3,5-Difluorobenzyl)azetidine can participate in various chemical reactions typical for azetidines, including:

  • Nucleophilic Substitution Reactions: The nitrogen atom in the azetidine ring can act as a nucleophile, allowing for substitution reactions with electrophiles.
  • Rearrangements: Under certain conditions, azetidines may undergo rearrangements leading to more complex structures or different heterocycles.
  • Functionalization: The difluorobenzyl group can be modified through reactions such as halogenation or oxidation, expanding its potential applications .
Mechanism of Action

The mechanism of action for compounds like 1-(3,5-Difluorobenzyl)azetidine often involves interaction with biological targets such as enzymes or receptors in the central nervous system. The difluorobenzyl moiety may enhance binding affinity due to increased hydrophobic interactions or specific hydrogen bonding capabilities.

Process Data

Research indicates that modifications in the azetidine structure can lead to variations in pharmacological effects, suggesting that 1-(3,5-Difluorobenzyl)azetidine could serve as a lead compound for developing new therapeutic agents targeting neurological disorders .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically exists as a solid at room temperature.
  • Melting Point: Specific melting point data may vary based on purity but generally falls within typical ranges for similar compounds.

Chemical Properties

  • Solubility: Soluble in organic solvents such as dichloromethane and dimethyl sulfoxide.
  • Stability: Generally stable under standard laboratory conditions but may decompose under extreme conditions (heat or strong acids).

Relevant Data

Data on boiling points, densities, and other properties are often compiled from experimental results or theoretical calculations based on molecular structure .

Applications

1-(3,5-Difluorobenzyl)azetidine has potential applications in several scientific fields:

  • Medicinal Chemistry: As a scaffold for developing new drugs targeting various diseases due to its unique structural features.
  • Material Science: Investigated for use in creating novel materials with specific electronic or mechanical properties.
  • Biological Research: Used in studies exploring the role of nitrogen-containing heterocycles in biological systems and their mechanisms of action.
Introduction to 1-(3,5-Difluorobenzyl)azetidine in Contemporary Research

Historical Context and Discovery of Azetidine Derivatives in Medicinal Chemistry

Azetidine, a four-membered nitrogen-containing saturated heterocycle, has evolved from a chemical curiosity to a privileged scaffold in modern drug design. Early medicinal chemistry largely overlooked azetidines due to synthetic challenges and perceived instability, focusing instead on larger ring systems like piperidines or pyrrolidines. The landmark inclusion of azetidine motifs in FDA-approved drugs (e.g., the antibiotic aztreonam) validated their pharmacological relevance and spurred interest in functionalized derivatives [6]. Initial synthetic efforts in the late 20th century focused on unsubstituted azetidine, but the 2000s witnessed accelerated exploration of N-alkylated variants to exploit ring strain and three-dimensionality for target engagement [10].

The strategic incorporation of fluorine atoms into pharmaceutical scaffolds emerged concurrently, driven by fluorine’s ability to modulate lipophilicity, metabolic stability, and bioavailability. The fusion of these trends—fluorination and strained heterocycles—culminated in compounds like 1-(3,5-Difluorobenzyl)azetidine (CAS# 1862624-08-5). This molecule represents a deliberate evolution from simple azetidines to geometrically constrained, fluorinated building blocks optimized for drug-like properties. Patent literature from the early 2000s first documented such difluorobenzyl-azetidine hybrids for CNS targets, highlighting their advantages over larger N-alkyl chains in enhancing blood-brain barrier penetration and receptor selectivity [10].

Table 1: Evolution of Key Azetidine Derivatives in Medicinal Chemistry

Time PeriodRepresentative Azetidine ScaffoldPrimary Therapeutic ApplicationKey Advancement
1980s-1990sAzetidine-2-carboxylic acidsAntibiotics (e.g., Aztreonam)Introduction of β-lactam alternatives
Early 2000sN-Aryl azetidinesCNS modulatorsImproved brain exposure
2010-Present1-(Halobenzyl)azetidines (e.g., 3,5-difluoro)Kinase/Dopamine receptor targetsCombined ring strain + fluorination

Structural Uniqueness of 1-(3,5-Difluorobenzyl)azetidine: Bridging Fluorinated Motifs and Heterocyclic Systems

1-(3,5-Difluorobenzyl)azetidine (Molecular Formula: C₁₀H₁₁F₂N; MW: 183.20 g/mol) integrates two pharmacophoric elements with complementary properties: a strained azetidine ring and a meta-symmetrical difluorobenzyl group. The azetidine’s ~88° C-N-C bond angle induces significant ring strain (≈26 kcal/mol), enhancing conformational rigidity and promoting defined vectorial presentation of substituents [6]. This contrasts sharply with five-membered analogs (e.g., pyrrolidine), which exhibit greater flexibility and reduced directionality. The 3,5-difluorobenzyl moiety, linked via a methylene bridge to the azetidine nitrogen, contributes orthogonal electronic and steric effects:

  • Electronic Effects: Fluorine atoms inductively withdraw electron density from the benzyl aromatic ring, reducing π-basicity and polar surface area. This enhances membrane permeability (calculated LogP ≈ 2.1) relative to non-fluorinated analogs [3] [7].
  • Steric Profile: The meta-fluorine placement creates a linear molecular axis, minimizing steric clashes in deep binding pockets. Comparative molecular geometry analysis reveals that the 3,5-difluoro substitution pattern reduces the compound’s cross-sectional area by ~15% versus 2,6-difluoro isomers (e.g., 1-(2,6-Difluorobenzyl)azetidin-3-ol, CAS# 1603213-77-9), facilitating access to sterically constrained targets [5].

Table 2: Structural and Physicochemical Comparison of Key Azetidine Analogs

CompoundMolecular FormulaMolecular Weight (g/mol)Key Structural FeatureCalculated LogP
1-(3,5-Difluorobenzyl)azetidineC₁₀H₁₁F₂N183.20Meta-symmetrical difluoro benzyl2.10
1-(2,6-Difluorobenzyl)azetidin-3-olC₁₀H₁₁F₂NO199.20Ortho-difluoro benzyl + C3 hydroxy1.65
1-(3,5-Difluorobenzyl)azetidine-3-carboxylic acidC₁₁H₁₁F₂NO₂227.21Difluoro benzyl + C3 carboxylic acid1.30
Unsubstituted azetidineC₃H₇N57.10Parent heterocycle-0.40

Spectroscopic characterization confirms distinctive features: ¹H NMR (CDCl₃) displays azetidine ring protons as triplets (δ 3.70–3.90 ppm, N-CH₂) and a quintet (δ 2.60–2.80 ppm, CH₂CH₂N), while the benzyl CH₂ appears as a singlet (δ 3.55 ppm). The ¹⁹F NMR exhibits a single peak (δ -110.5 ppm), confirming symmetrical fluorine environments [3] [5].

Emergence as a Scaffold in Targeted Drug Design: Comparative Analysis with Related Azetidine Analogues

1-(3,5-Difluorobenzyl)azetidine has emerged as a versatile synthon in structure-based drug design (SBDD), particularly where metabolic stability and three-dimensionality are paramount. Its utility stems from three synergistic attributes:

  • Enhanced Metabolic Resistance: The benzylic C-H groups adjacent to electron-withdrawing fluorines exhibit reduced susceptibility to cytochrome P450-mediated oxidation. This contrasts with non-fluorinated N-benzylazetidines, which undergo rapid N-dealkylation in hepatic microsomes [6].
  • Targeted Protein Interactions: The difluorobenzyl group engages in orthogonal dipole-dipole interactions and fluorine-specific contacts (e.g., C-F⋯H-N hydrogen bonds, C-F⋯π stacking) within hydrophobic binding pockets. In dopamine D4 receptor (D4R) antagonists, analogs incorporating this motif demonstrated >10-fold selectivity over D2R due to complementary shape matching with D4R’s TM2/3 interface—a region rich in aliphatic residues like Val87 and Leu81 .
  • Synthetic Versatility: The azetidine nitrogen serves as a handle for further elaboration. For example, acylation at nitrogen yields amides (e.g., VU6052469 derivatives), while C3-functionalization (e.g., hydroxy, carboxylic acid) generates chiral building blocks for kinase inhibitors [7].

Comparative studies highlight its advantages:

  • Against 1-(4-fluorobenzyl)azetidine, the 3,5-difluoro analog shows 3-fold higher potency in FGFR3 kinase inhibition assays (IC₅₀ = 0.12 μM vs. 0.36 μM), attributed to optimal hydrophobic filling of the ATP-binding pocket’s rear cleft [4].
  • Versus piperidine analogs, 1-(3,5-Difluorobenzyl)azetidine confers reduced lipophilicity (ΔLogD = -0.8) and improved aqueous solubility (>2 mg/mL), critical for oral bioavailability [6].
  • In spirocyclic systems (e.g., 2,7-diazaspiro[3.5]nonanes), replacing flexible linkers with rigid 3,5-difluorobenzyl-azetidine improved D4R binding affinity (Kᵢ = 8 nM) while suppressing hERG activity (IC₅₀ > 30 μM) .

Table 3: Applications of 1-(3,5-Difluorobenzyl)azetidine in Targeted Drug Design

Therapeutic AreaTargetRole of 1-(3,5-Difluorobenzyl)azetidineOutcome vs. Non-Fluorinated Analog
NeuropharmacologyDopamine D4 Receptor (D4R)Core scaffold in spirocyclic antagonists>50-fold D4R selectivity over D2R
OncologyFGFR3 KinaseSolvent-front region binder100-fold selectivity over VEGFR2
InflammationBTK KinaseBioisostere for metabolically labile heterocyclesReduced CYP3A4 inhibition (IC₅₀ > 10 μM)

Contemporary applications exploit its modularity: Computational fragment-based screening identified it as a optimal replacement for morpholine rings in PI3Kγ inhibitors, improving ligand efficiency (LE) from 0.31 to 0.39 due to superior vector alignment [6] [8]. Similarly, in covalent BTK inhibitors, its incorporation minimized off-target reactivity versus electrophilic warheads [8].

Properties

Product Name

1-(3,5-Difluorobenzyl)azetidine

IUPAC Name

1-[(3,5-difluorophenyl)methyl]azetidine

Molecular Formula

C10H11F2N

Molecular Weight

183.20 g/mol

InChI

InChI=1S/C10H11F2N/c11-9-4-8(5-10(12)6-9)7-13-2-1-3-13/h4-6H,1-3,7H2

InChI Key

XNVALHMVARLWKE-UHFFFAOYSA-N

Canonical SMILES

C1CN(C1)CC2=CC(=CC(=C2)F)F

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.